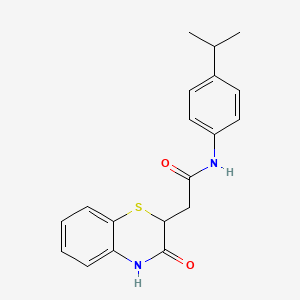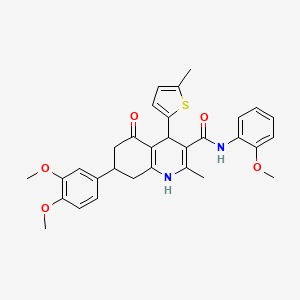methanol](/img/structure/B4141545.png)
[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, where key functional groups are introduced to form the desired compound. For example, the synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles involves the reaction of (1-Amino-1H-benzimidazol-2-yl)methanol with thionyl chloride, followed by reactions with various nucleophiles, showcasing the flexibility in synthesizing benzimidazole derivatives under different conditions (Tumkevičius et al., 2003).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by single-crystal X-ray analysis, revealing details such as dihedral angles, planarity, and hydrogen bonding, which are crucial for understanding the compound's reactivity and potential intermolecular interactions. For instance, studies have shown how the dihedral angles and hydrogen bonding patterns play significant roles in the structural configuration of benzimidazole compounds (Wei Song et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, reflecting their reactivity and potential applications. For example, the interaction with nucleophiles, or the formation of new bonds under specific conditions, highlights the compound's versatility. The reactivity can also be influenced by the presence of substituents, which can direct the course of reactions or affect the stability of the resulting compounds.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are essential for their application in different fields. These properties are determined by the compound's molecular structure and can significantly influence its behavior in various environments.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, define the applicability of benzimidazole derivatives in chemical synthesis, pharmaceuticals, and materials science. Understanding these properties is crucial for designing new compounds with desired activities or functionalities.
作用機序
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making benzimidazole derivatives valuable for treatment development .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the exact nature of the targets and the structure of the benzimidazole derivative.
Biochemical Pathways
Benzimidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that benzimidazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-chlorobenzyl)-1H-benzimidazol-2-ylmethanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, a study on a similar compound showed that microwave irradiations could be used for efficient and green synthesis
特性
IUPAC Name |
[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-10-6-7-15(13-17)14-24-19-12-5-4-11-18(19)23-21(24)20(25)16-8-2-1-3-9-16/h1-13,20,25H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCONHCWRFGZFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4141463.png)

![7,7-dimethyl-2-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4141496.png)
![2-(1-adamantyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4141504.png)
![N-methyl-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4141506.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-bromophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141511.png)

![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-benzylacetamide](/img/structure/B4141524.png)
![2-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4141535.png)
![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4141538.png)
![N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4141540.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4141542.png)
![N-benzyl-2-{[({4-ethyl-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141546.png)
![ethyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141554.png)